
MG-132
Vue d'ensemble
Description
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du MG-132 implique le couplage de trois résidus de leucine suivi de l'introduction d'un groupe benzyloxycarbonyle. La réaction commence généralement par la protection du groupe amino de la leucine à l'aide d'un groupe benzyloxycarbonyle. Ceci est suivi du couplage de la leucine protégée avec un autre résidu de leucine à l'aide d'un agent de couplage tel que la dicyclohexylcarbodiimide (DCC) et la 1-hydroxybenzotriazole (HOBt). Le processus est répété pour ajouter le troisième résidu de leucine. Enfin, le groupe aldéhyde est introduit sur le résidu de leucine terminal .
Méthodes de production industrielle
La production industrielle de this compound suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de techniques de purification à grande échelle telles que la chromatographie liquide haute performance (HPLC) pour garantir la pureté et le rendement du composé .
Analyse Des Réactions Chimiques
Types de réactions
MG-132 subit principalement des réactions typiques des aldéhydes peptidiques. Il s'agit notamment de :
Oxydation : this compound peut être oxydé pour former les acides carboxyliques correspondants.
Réduction : La réduction de this compound peut conduire à la formation d'alcools.
Substitution : Le groupe aldéhyde du this compound peut subir des réactions de substitution nucléophile.
Réactifs et conditions usuelles
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols peuvent réagir avec le groupe aldéhyde.
Principaux produits
Oxydation : Acides carboxyliques.
Réduction : Alcools.
Substitution : Bases de Schiff et thioacétals.
Applications De Recherche Scientifique
MG132, a peptide aldehyde proteasome inhibitor, serves as a widely utilized tool in proteasome biology, facilitating the identification of therapeutic targets and the creation of therapeutic strategies . It functions primarily as a transition-state inhibitor, notably exhibiting chymotrypsin-like activity within the proteasome . Research indicates that MG132 can affect several types of cancer cells and can enhance the sensitivity of esophageal cancer cells to cisplatin .
Scientific Research Applications
In Vitro and In Vivo Studies: MG132 has demonstrated anticancer functions with cisplatin in human esophageal cancer EC9706 cells by promoting apoptosis and influencing cell signaling events . Exposure to MG132 led to a notable decrease in cell viability in a dose- and time-dependent manner, and it markedly inhibited tumor growth in the EC9706 xenograft model .
Enhancement of Apoptosis: MG132 significantly enhanced cisplatin-induced apoptosis, activating caspase-3 and -8, while also downregulating NF-κB, a key factor in cell apoptosis . It can also significantly enhance the sensitivity of esophageal cancer cells to cisplatin and effectively improve the rate of cell apoptosis by inhibiting the activation of NF-κB, potentiating the expression levels of apoptosis-related protein caspase-8 and -3 .
Induction of Death Receptor 5 (DR5): MG132 induces DR5 expression through CHOP up-regulation . MG132 increased DR5 protein in a dose-dependent manner, and DR5 mRNA was also remarkably increased by MG132 treatment . These results indicated that MG132 up-regulates DR5 expression at an mRNA and protein level in DU145 cells .
Reversal of Multidrug Resistance: MG-132 has been identified to be effective against multidrug resistance (MDR) in several types . this compound was also found to downregulate the expression of P-gp at the mRNA and protein levels .
Additional Cancer Research MG132 can be used to treat several types of cancer and can enhance ROS generation, inhibit cell proliferation and promote cell apoptosis in different types of cancer . MG132 reduced OSCC cell viability in a dose-dependent manner, thus supporting its direct anti-cancer effect on OSCC . MG132 could also significantly downregulate MCM5 in OSCC cells, thus suggesting that MG132 could inhibit CDDP resistance .
Oxidative Stress-Induced Damage: MG132 can have effects on oxidative stress-induced cardiovascular and renal damage . When cells are exposed to MG132, it will reduce degradation of ubiquitin-conjugated Nrf2 by inhibiting activity of the .
Mécanisme D'action
MG-132 exerts its effects by inhibiting the proteasome, a protein complex responsible for degrading ubiquitin-conjugated proteins. It binds to the active site of the proteasome, preventing the degradation of target proteins. This inhibition leads to the accumulation of these proteins, which can trigger various cellular responses such as apoptosis. This compound also activates c-Jun N-terminal kinase (JNK1), which plays a role in initiating apoptosis .
Comparaison Avec Des Composés Similaires
Composés similaires
- Cbz-leu-leu-norvalinal (MG115)
- Acétyl-leu-leu-norleucinal (ALLN)
Comparaison
MG-132 est unique en raison de sa forte puissance et de son inhibition réversible du protéasome. Contrairement à MG115 et ALLN, this compound a un éventail d'applications plus large et est plus couramment utilisé dans la recherche. Sa capacité à inhiber à la fois le protéasome et certaines protéases lysosomales à cystéine en fait un outil polyvalent dans l'étude des voies de dégradation des protéines .
Activité Biologique
MG-132, a potent proteasome inhibitor, has garnered significant attention in biomedical research due to its diverse biological activities, particularly in cancer therapy and cellular stress responses. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, effects on apoptosis, and implications in therapeutic contexts.
This compound primarily functions as an inhibitor of the 26S proteasome, which is crucial for protein degradation and regulation of cellular homeostasis. By inhibiting this proteasome activity, this compound disrupts the degradation of regulatory proteins, leading to various downstream effects:
- Nrf2 Activation : this compound stabilizes Nrf2 by preventing its degradation via the ubiquitin-proteasome system (UPS), enhancing the antioxidant response in cells. This activation is dose-dependent; low doses improve cellular fitness while high doses can induce apoptosis due to oxidative stress .
-
Induction of Apoptosis : In various cancer cell lines, this compound has been shown to induce apoptosis through multiple pathways:
- Caspase Activation : Studies indicate that this compound activates caspases (3, 7, and 9) leading to apoptosis in human malignant pleural mesothelioma (MPM) cells. The compound triggers mitochondrial release of pro-apoptotic factors such as Smac/DIABLO and Cytochrome c .
- Cell Cycle Arrest : this compound treatment results in G2/M phase arrest and increases sub-G0/G1 populations indicative of apoptotic cells .
Effects on Cancer Cells
This compound has demonstrated significant anticancer properties across various studies:
Case Studies
- Malignant Pleural Mesothelioma : In a study involving two human MPM cell lines (NCI-H2052 and NCI-H2452), treatment with this compound resulted in significant apoptotic responses at concentrations as low as 0.25 µM. The study highlighted the compound's ability to inhibit cell proliferation and induce caspase-dependent apoptosis .
- C6 Glioma Cells : Another investigation reported that this compound inhibited C6 glioma cell proliferation with an IC50 value of 18.5 µM after 24 hours. The compound also increased reactive oxygen species (ROS) levels significantly, suggesting a link between proteasome inhibition and oxidative stress-induced apoptosis .
Other Biological Activities
Beyond its role in cancer therapy, this compound exhibits various other biological activities:
- Neurite Outgrowth : In PC12 cells, this compound has been shown to promote neurite outgrowth, indicating potential neuroprotective effects .
- Effects on Schistosoma Parasites : Research indicates that this compound affects gene expression in Schistosoma parasites, with significant upregulation of proteasome genes while downregulating others associated with chaperone assembly and maturation .
Propriétés
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)27-24(31)22(13-18(3)4)28-25(32)23(14-19(5)6)29-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H,27,31)(H,28,32)(H,29,33)/t21-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZYWCYJVHRLUCT-VABKMULXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3042639 | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-82-6 | |
Record name | N-[(Phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133407-82-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyloxycarbonylleucyl-leucyl-leucine aldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133407826 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MG132 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3042639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | MG 132 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MG-132 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RF1P63GW3K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of (S)-MG132?
A1: (S)-MG132 is a potent, reversible, and cell-permeable proteasome inhibitor. It specifically targets the chymotrypsin-like activity of the 26S proteasome complex, effectively blocking its proteolytic function. [, , , ]
Q2: How does (S)-MG132 interact with the proteasome?
A2: (S)-MG132 acts as a peptide aldehyde, forming a morpholine adduct with the threonine residue in the active site of the proteasome's β5 subunit. This interaction prevents the proteasome from degrading ubiquitinated proteins, leading to their accumulation within the cell. [, ]
Q3: What are the downstream consequences of proteasome inhibition by (S)-MG132?
A3: Proteasome inhibition by (S)-MG132 disrupts various cellular processes, including:
- Cell Cycle Arrest: (S)-MG132 can arrest the cell cycle at different phases, particularly G2/M, by interfering with the degradation of cyclins and other cell cycle regulators. [, , , ]
- Apoptosis Induction: (S)-MG132 can induce apoptosis through multiple pathways, including the accumulation of pro-apoptotic proteins, activation of caspases, and disruption of the balance between pro- and anti-apoptotic factors. [, , , , ]
- Induction of Endoplasmic Reticulum (ER) Stress: Blocking the proteasome leads to the accumulation of misfolded proteins in the ER, triggering the unfolded protein response and potentially contributing to cell death. [, ]
- Modulation of Signaling Pathways: (S)-MG132 can influence various signaling pathways, such as NF-κB and AKT, impacting cell survival, proliferation, and inflammatory responses. [, , , ]
Q4: What is the molecular formula and weight of (S)-MG132?
A4: The molecular formula of (S)-MG132 is C26H41N3O5, and its molecular weight is 475.6 g/mol.
Q5: Is there any spectroscopic data available for (S)-MG132?
A5: Spectroscopic data, such as NMR and Mass Spectrometry, are crucial for confirming the structure and purity of synthesized (S)-MG132. While the provided research articles don’t delve into detailed spectroscopic characterization, such data is readily available in chemical databases and publications focusing on the synthesis and characterization of (S)-MG132.
Q6: How stable is (S)-MG132 under various conditions?
A6: While (S)-MG132 is widely used in research, its stability under various conditions, such as different temperatures, pH levels, and in the presence of light or oxidizing agents, needs to be carefully considered for specific experimental setups and applications.
Q7: Are there any known compatibility issues with (S)-MG132 and common laboratory materials or reagents?
A7: Information regarding material compatibility with (S)-MG132, such as its interaction with specific solvents, plastics, or other reagents, is essential to prevent experimental artifacts and ensure accurate results. Researchers should refer to the compound's safety data sheet and consult relevant literature for compatibility information.
Q8: Does (S)-MG132 possess any catalytic properties?
A8: (S)-MG132 is primarily known for its inhibitory properties rather than catalytic activity. It functions by blocking the catalytic activity of the proteasome.
Q9: What are the main applications of (S)-MG132 in research?
A9: (S)-MG132 is widely used in research to:
- Investigate the ubiquitin-proteasome system (UPS): (S)-MG132 helps elucidate the roles of the UPS in various cellular processes by inhibiting proteasomal degradation. [, , ]
- Study apoptosis: (S)-MG132 can induce apoptosis in various cell types, making it valuable for investigating apoptotic pathways and identifying potential therapeutic targets for cancer and other diseases. [, , , ]
- Explore the effects of protein accumulation: (S)-MG132 allows researchers to study the consequences of accumulating specific proteins that are normally degraded by the proteasome, providing insights into their functions and potential roles in disease. [, , ]
- Enhance gene transduction: (S)-MG132 has shown promise in increasing the efficiency of gene delivery by viral vectors, potentially improving gene therapy approaches. []
Q10: Have any computational studies been conducted on (S)-MG132?
A10: Computational studies, including molecular docking simulations, molecular dynamics, and pharmacophore modeling, are essential for understanding the interaction of (S)-MG132 with the proteasome, predicting its binding affinity, and designing more potent and selective inhibitors.
Q11: Are there any quantitative structure-activity relationship (QSAR) models available for (S)-MG132 and its analogs?
A11: QSAR models correlate structural features of (S)-MG132 and its analogs with their biological activity. These models help predict the activity of new derivatives and guide the design of compounds with improved potency, selectivity, and pharmacokinetic properties.
Q12: How do structural modifications of (S)-MG132 affect its activity?
A12: Modifications to the peptide backbone, the aldehyde warhead, or the P1, P2, and P3 residues of (S)-MG132 can significantly influence its potency, selectivity for different proteasomal subunits, and overall pharmacological profile.
Q13: Can you provide examples of (S)-MG132 analogs and their activity differences?
A13: While the provided research focuses primarily on (S)-MG132, numerous analogs have been synthesized and investigated. Exploring their activity differences and structure-activity relationships is crucial for developing more effective therapeutic agents.
Q14: What are the challenges in formulating (S)-MG132 for therapeutic use?
A14: (S)-MG132's inherent properties, such as limited aqueous solubility and potential instability under physiological conditions, pose challenges for its formulation and delivery.
Q15: What strategies can be employed to improve the stability and solubility of (S)-MG132?
A15: Various formulation approaches, including the use of nanoparticles, liposomes, cyclodextrins, or prodrugs, can enhance the stability, solubility, and bioavailability of (S)-MG132.
Q16: How can risks associated with (S)-MG132 be minimized during research?
A16: Proper laboratory practices, including using appropriate personal protective equipment, working in well-ventilated areas, and following established waste disposal procedures, are essential for minimizing risks.
Q17: What is known about the absorption, distribution, metabolism, and excretion (ADME) of (S)-MG132?
A17: While (S)-MG132 is not a clinically approved drug, understanding its PK/PD properties, including its ADME profile, is crucial for evaluating its potential therapeutic applications.
Q18: How does the in vivo activity of (S)-MG132 translate to its efficacy?
A18: (S)-MG132's in vivo activity, including its target engagement, tissue distribution, and clearance rate, directly impacts its efficacy in animal models and potential clinical settings.
Q19: What cell-based assays are commonly used to study the effects of (S)-MG132?
A19: Researchers employ various cell-based assays, including:
- Proliferation assays (e.g., MTT, CCK-8): These assays assess the effect of (S)-MG132 on cell viability and proliferation. [, , , ]
- Apoptosis assays (e.g., Annexin V staining, TUNEL assay): These methods detect and quantify apoptotic cells induced by (S)-MG132 treatment. [, , , ]
- Cell cycle analysis (e.g., flow cytometry): This technique determines the distribution of cells in different cell cycle phases upon (S)-MG132 treatment. [, , ]
- Western blotting and PCR: These molecular biology techniques assess changes in protein and gene expression levels in response to (S)-MG132. [, , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.